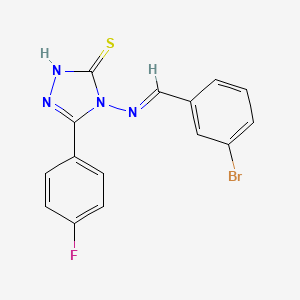

4-((3-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

CAS No. |

577996-32-8 |

|---|---|

Molecular Formula |

C15H10BrFN4S |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

4-[(E)-(3-bromophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10BrFN4S/c16-12-3-1-2-10(8-12)9-18-21-14(19-20-15(21)22)11-4-6-13(17)7-5-11/h1-9H,(H,20,22)/b18-9+ |

InChI Key |

QFRJTENRHZIKRV-GIJQJNRQSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Triazole-Thione Core

The triazole-thione scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of thiosemicarbazide derivatives. For instance, hydrazinecarbothiohydrazide (prepared from hydroxylamine and carbon disulfide) undergoes cyclization with formic acid under reflux to yield 4-amino-1,2,4-triazole-3-thione . This intermediate is critical for subsequent functionalization.

Reaction Conditions :

-

Reagents : Hydrazinecarbothiohydrazide, formic acid.

-

Temperature : Reflux (100–110°C).

The reaction proceeds via intramolecular cyclization, where the thioamide group facilitates ring closure. The product is typically purified via recrystallization using ethanol or aqueous ethanol.

Formation of the Schiff Base Moiety

The final step involves condensation of the 4-amino-triazole-thione intermediate with 3-bromobenzaldehyde to form the Schiff base (imine) linkage. This reaction is typically acid-catalyzed and conducted under reflux.

Procedure :

-

Reagents : 3-Bromobenzaldehyde, ethanol, hydrochloric acid.

-

Molar Ratio : 1:1 (amine:aldehyde).

-

Workup : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Mechanistic Details :

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. The E-configuration of the Schiff base is confirmed via NOESY NMR .

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency in similar triazole-thione syntheses. While direct reports for this specific compound are limited, studies on analogous structures demonstrate reduced reaction times (30–60 minutes) and improved yields (85–90%) compared to conventional heating .

Key Parameters :

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Methods :

-

IR Spectroscopy : Key peaks include ν(C=N) at 1600–1620 cm⁻¹ and ν(C-S) at 680–700 cm⁻¹ .

-

¹H NMR : Signals for the Schiff base proton (N=CH) appear at δ 9.1–9.3 ppm, while aromatic protons resonate between δ 7.5–8.6 ppm .

-

Mass Spectrometry : Molecular ion peaks ([M+1]⁺) align with the expected molecular weight (e.g., m/z ≈ 429 for related derivatives) .

X-ray Crystallography :

Single-crystal analysis confirms the planar triazole-thione ring and supramolecular interactions (e.g., π–π stacking and hydrogen bonding) .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Condensation | Reflux, 8 hours | 65–70 | Low cost, scalable |

| Microwave-Assisted | 300 W, 30 minutes | 85–90 | Faster, higher yield |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, DMF, 12 hours | 60–75 | Enables complex aryl substitutions |

Challenges and Mitigation Strategies

-

Purity Issues :

-

Schiff Base Hydrolysis :

-

Low Yields in Coupling Reactions :

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols; often in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with triazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can possess broad-spectrum antimicrobial properties. For instance, modifications to the triazole structure can enhance activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Antifungal Properties : Similar triazole derivatives have demonstrated effectiveness in inhibiting fungal growth, making them candidates for antifungal drug development .

- Anticancer Potential : Some studies have explored the anticancer properties of triazole derivatives, indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Studies : A study evaluated various derivatives of triazoles against E. coli and S. aureus, revealing that modifications at specific positions could significantly enhance antimicrobial efficacy .

- Molecular Docking Studies : Research involving molecular docking has been conducted to predict the binding affinity of 4-((3-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with targets such as COX enzymes. These studies suggest potential anti-inflammatory applications .

- Pharmacological Activity : Investigations into the pharmacological profiles of similar triazole derivatives have indicated low toxicity levels while maintaining high bioactivity, supporting their development as therapeutic agents .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Benzylideneamino)-3-p-tolyl-1H-1,2,4-triazole-5(4H)-thione | Structure | Exhibits antimicrobial properties; contains a p-tolyl group |

| 5-(Phenylethynyl)-1H-1,2,4-triazole | Structure | Known for anti-inflammatory effects; lacks thione functionality |

| 3-(Benzothiazolylmethyl)-1H-1,2,4-triazole | Structure | Exhibits antifungal activity; different heterocyclic system |

These comparisons underscore the unique attributes of this compound due to its specific substituents and functional groups.

Mechanism of Action

The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzylidene and triazole moieties. Below is a comparative analysis with key analogs:

Crystallographic and Spectroscopic Differences

- Dihedral Angles : The dihedral angle between the triazole and aryl rings ranges from 41.7° (pyridine-triazole in compound 19 ) to 67.5° (benzene-triazole in compound 7 ), affecting molecular packing and solubility .

- Hydrogen Bonding : Compounds with -OH or -NH groups (e.g., 7 , 26 ) form extensive 3D networks via N–H···S and O–H···S bonds, improving crystallinity .

Biological Activity

The compound 4-((3-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of 1,2,4-triazole that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological properties of this compound, particularly its antimicrobial and pharmacological activities.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .

Crystal Structure Analysis

The crystal structure was analyzed using X-ray diffraction methods. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Space Group | I2/a (No. 15) |

| a (Å) | 20.3481(8) |

| b (Å) | 10.2647(4) |

| c (Å) | 23.6975(11) |

| β (°) | 105.317(5) |

| Volume (ų) | 4773.8(4) |

| Z | 8 |

The molecular structure consists of two fluorophenyl groups and a hexahydroindazolyl group, with significant intramolecular interactions contributing to its stability and biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial activities. Specifically, studies have indicated that This compound shows promising activity against various bacterial strains.

In a study evaluating the antimicrobial properties of triazole derivatives:

- The Minimum Inhibitory Concentration (MIC) values for synthesized compounds ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

- The compound's activity was comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological screening results indicate that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy among different derivatives. However, certain modifications could enhance activity against specific pathogens .

Study on Antibacterial Efficacy

A comparative study assessed various triazole derivatives against common bacterial pathogens:

- Compound : 4-Amino-1,2,4-triazole derivatives

- Tested Strains : E. coli, Bacillus subtilis, Pseudomonas aeruginosa

Results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs. For instance, one derivative showed an MIC of 5 µg/mL , comparable to ceftriaxone .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans. The observed MIC values suggest that it may serve as a potential therapeutic agent in treating fungal infections .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between 3-bromobenzaldehyde and 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione under acidic or basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol are common due to their polarity and ability to dissolve intermediates .

- Catalyst optimization : Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) enhance Schiff base formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 24 hours conventional) and improves yield (up to 85%) by enhancing reaction kinetics .

- Purification : Recrystallization or column chromatography ensures purity, monitored via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods validate the compound’s structure?

- Elemental analysis (CHNS) : Confirms stoichiometry (±0.3% tolerance) .

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .

- FT-IR : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.2) .

- HPLC : Assesses purity (>95% for biological assays) .

Advanced: How are crystallographic data discrepancies resolved during X-ray structure determination?

- Data collection : High-resolution CCD detectors (e.g., Bruker APEX-II) minimize noise .

- Software refinement : SHELXL refines positional and thermal parameters, addressing disorder (e.g., R factor < 0.05) .

- Validation tools : PLATON checks for missed symmetry or twinning, while ORTEP-3 visualizes thermal ellipsoids .

- Data-to-parameter ratio : Maintain ≥15:1 to avoid overfitting .

Advanced: What computational approaches model electronic structure and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for triazole-thione derivatives) to predict redox behavior .

- Molecular docking : Screens binding affinities with biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

- Mechanistic studies : SN2 pathways for alkylation reactions are validated via transition-state modeling at the B3LYP/6-31G(d) level .

Advanced: How to address conflicting biological activity data across studies?

- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability .

- Control compounds : Compare with known triazole derivatives (e.g., fluconazole) to contextualize results .

- Structural analogs : Test substituent effects (e.g., bromo vs. chloro groups) to isolate structure-activity relationships .

Advanced: What strategies enable regioselective functionalization of the triazole-thione core?

- Protecting groups : Temporarily block reactive sites (e.g., thiol with trityl chloride) to direct substitution .

- Microwave irradiation : Enhances regioselectivity in condensation reactions (e.g., 83% yield for benzylidene derivatives) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the triazole C3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.